Antheraxanthin A Exhibits 5‑Fold Higher De‑Epoxidation Rate Than Violaxanthin
In a purified violaxanthin de‑epoxidase (VDE) assay system using enzyme isolated from lettuce chloroplasts, the de‑epoxidation rate of antheraxanthin A was 5‑fold higher than that of violaxanthin [1]. The enzyme showed stereospecificity for the 3S,5R,6S configuration shared by both substrates, yet the mono‑epoxide antheraxanthin A was processed significantly faster, indicating that the presence of a second epoxy group in violaxanthin impedes catalytic turnover.
| Evidence Dimension | De‑epoxidation reaction rate (relative) |
|---|---|
| Target Compound Data | 5-fold rate relative to violaxanthin |
| Comparator Or Baseline | Violaxanthin (rate set as 1× baseline) |
| Quantified Difference | 500% higher rate for antheraxanthin A |
| Conditions | Violaxanthin de‑epoxidase isolated from Lactuca sativa var. Romaine chloroplasts; in vitro assay with monogalactosyldiglyceride (MG) present |
Why This Matters
Procurement of antheraxanthin A is essential for VDE kinetic studies, as violaxanthin cannot replicate the intermediate turnover rates required for accurate Michaelis‑Menten parameter determination or inhibitor screening.
- [1] Yamamoto, H. Y., & Higashi, R. M. (1978). Violaxanthin de‑epoxidase: Lipid composition and substrate specificity. Archives of Biochemistry and Biophysics, 190(2), 514–522. View Source
